

A Technical Guide to Bis-sulfone-PEG3-azide for Bioconjugation

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Compound of Interest

Compound Name: *Bis-sulfone-PEG3-azide*

Cat. No.: *B3180486*

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Introduction

In the evolving landscape of bioconjugation, precision, stability, and versatility are paramount. **Bis-sulfone-PEG3-azide** has emerged as a powerful heterobifunctional linker, enabling the site-specific conjugation of molecules to proteins, particularly antibodies, for the development of advanced therapeutics like Antibody-Drug Conjugates (ADCs). This technical guide provides an in-depth overview of the core attributes of **Bis-sulfone-PEG3-azide**, including its chemical properties, reaction mechanisms, and detailed protocols for its application in bioconjugation.

Bis-sulfone-PEG3-azide incorporates two key functional moieties: a bis-sulfone group and an azide group, separated by a hydrophilic polyethylene glycol (PEG3) spacer. The bis-sulfone serves as a thiol-reactive handle that can selectively re-bridge reduced disulfide bonds in proteins, offering a stable thioether linkage. The terminal azide group provides a versatile handle for "click chemistry," specifically the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), allowing for the efficient and bioorthogonal attachment of a wide range of molecules, such as cytotoxic drugs, imaging agents, or other biomolecules.^{[1][2][3]} The PEG3 spacer enhances the solubility and reduces the aggregation of the resulting bioconjugate.^[1]

Core Properties and Data Presentation

Bis-sulfone-PEG3-azide is a versatile linker with well-defined chemical and physical properties. A summary of its key characteristics and relevant quantitative data for its

bioconjugation reactions are presented in the tables below.

Property	Value	Reference
Chemical Formula	C33H40N4O9S2	
Molecular Weight	700.82 g/mol	
CAS Number	1802908-01-5	[4]
Purity	Typically ≥95%	[4]
Appearance	Colorless to light yellow liquid	
Storage	-20°C for 1 month, -80°C for 6 months	[2]

Parameter	Value	Conditions	Reference
Thioether Bond Stability	Half-life doubled relative to maleimide conjugate in human plasma. ~90% of sulfone conjugate remained intact after 1 month in human plasma at 37°C.	Human plasma at 37°C	[5] [6]
Disulfide Re-bridging Efficiency	Nearly quantitative (95%) conversion with 2 equivalents of a bis-sulfone reagent. 78% conversion to a DAR4 ADC with trastuzumab.	Fab fragment of trastuzumab. Trastuzumab with MMAE bis-sulfone reagent.	[7]
Disulfide Reduction Rate	Rate constant of $889 \pm 12 \text{ M}^{-1}\text{s}^{-1}$ for the reaction of a model disulfide with sulfide at pH 7.4.	DTNB as a model disulfide.	[8]

Parameter	Value	Reactants & Conditions	Reference
Second-Order Rate Constant (k2)	0.18–0.37 M ⁻¹ s ⁻¹	DBCO-PEG5-trastuzumab with azides in various buffers.	
Reaction Time	2-4 hours at room temperature or overnight at 4°C for antibody-oligo conjugation. 6 hours at 37°C for antibody fragment labeling.	DBCO-antibody with azide-modified oligonucleotide. Azide-modified antibody fragment with cyclooctyne probe.	[9][10]
Effect of PEG Linker	Presence of a PEG linker on a DBCO-conjugated antibody increased the SPAAC reaction rate by an average of 31 ± 16%.	DBCO-trastuzumab vs. DBCO-PEG5-trastuzumab.	[11]
Effect of pH	Higher pH values generally increase SPAAC reaction rates (buffer-dependent).	Sulfo-DBCO-amine with azides in various buffers (pH 5-10).	[11]
Effect of Buffer	HEPES buffer (pH 7) can result in higher rate constants compared to PBS (pH 7).	Sulfo-DBCO-amine with azides.	[11]

Experimental Protocols

Protocol 1: Disulfide Bond Reduction and Bis-sulfone Conjugation of an Antibody

This protocol outlines the procedure for the site-specific conjugation of a molecule to an antibody, such as trastuzumab, via disulfide bond re-bridging using a bis-sulfone linker.

Materials:

- Antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)
- Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM in water)
- Bis-sulfone functionalized payload
- Quenching reagent (e.g., N-acetylcysteine)
- Purification column (e.g., size-exclusion chromatography)
- Reaction buffers (e.g., PBS)

Procedure:

- Antibody Preparation:
 - Adjust the antibody concentration to 5-10 mg/mL in PBS, pH 7.4.
- Reduction of Disulfide Bonds:
 - Add a 5-10 molar excess of TCEP to the antibody solution.
 - Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.[\[12\]](#)
- Conjugation Reaction:
 - Remove excess TCEP using a desalting column.
 - Immediately add the bis-sulfone functionalized payload to the reduced antibody solution. A molar ratio of approximately 10 equivalents of the bis-sulfone reagent per antibody is a good starting point.[\[13\]](#)
 - Incubate the reaction mixture at room temperature for 12 hours.[\[13\]](#)

- Quenching:
 - Add a quenching reagent like N-acetylcysteine to stop the reaction.
- Purification:
 - Purify the antibody-drug conjugate using size-exclusion chromatography to remove unreacted payload and other small molecules.[\[14\]](#)

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the conjugation of a DBCO-functionalized molecule to an azide-modified antibody, which can be prepared using **Bis-sulfone-PEG3-azide**.

Materials:

- Azide-modified antibody (1-10 mg/mL in PBS, pH 7.4)
- DBCO-functionalized molecule (e.g., drug, fluorophore)
- Anhydrous DMSO
- Reaction buffer (e.g., PBS, pH 7.4 or HEPES, pH 7)
- Purification column (e.g., size-exclusion chromatography)

Procedure:

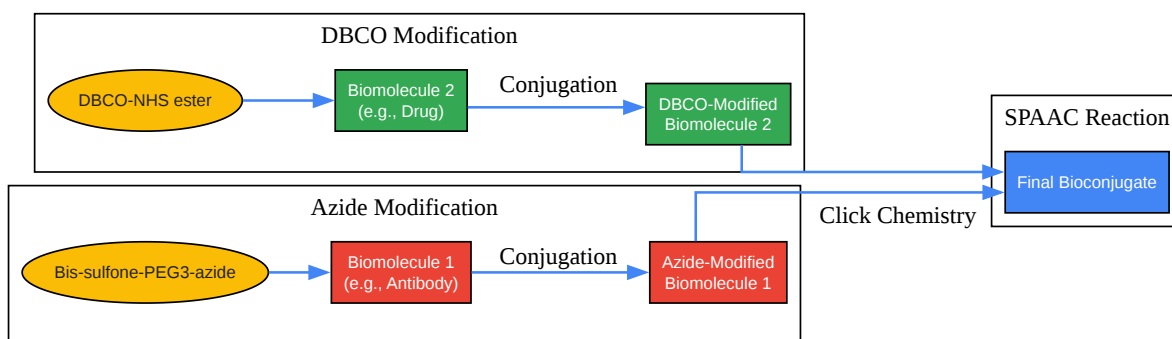
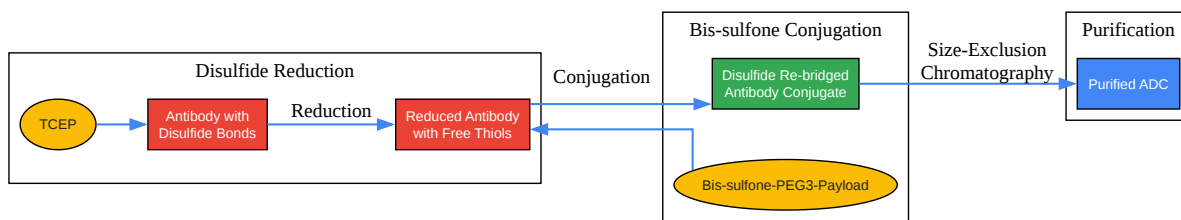
- Preparation of Reactants:
 - Prepare a stock solution of the DBCO-functionalized molecule in anhydrous DMSO (e.g., 10 mM).
 - Ensure the azide-modified antibody is in an appropriate reaction buffer.
- SPAAC Reaction:

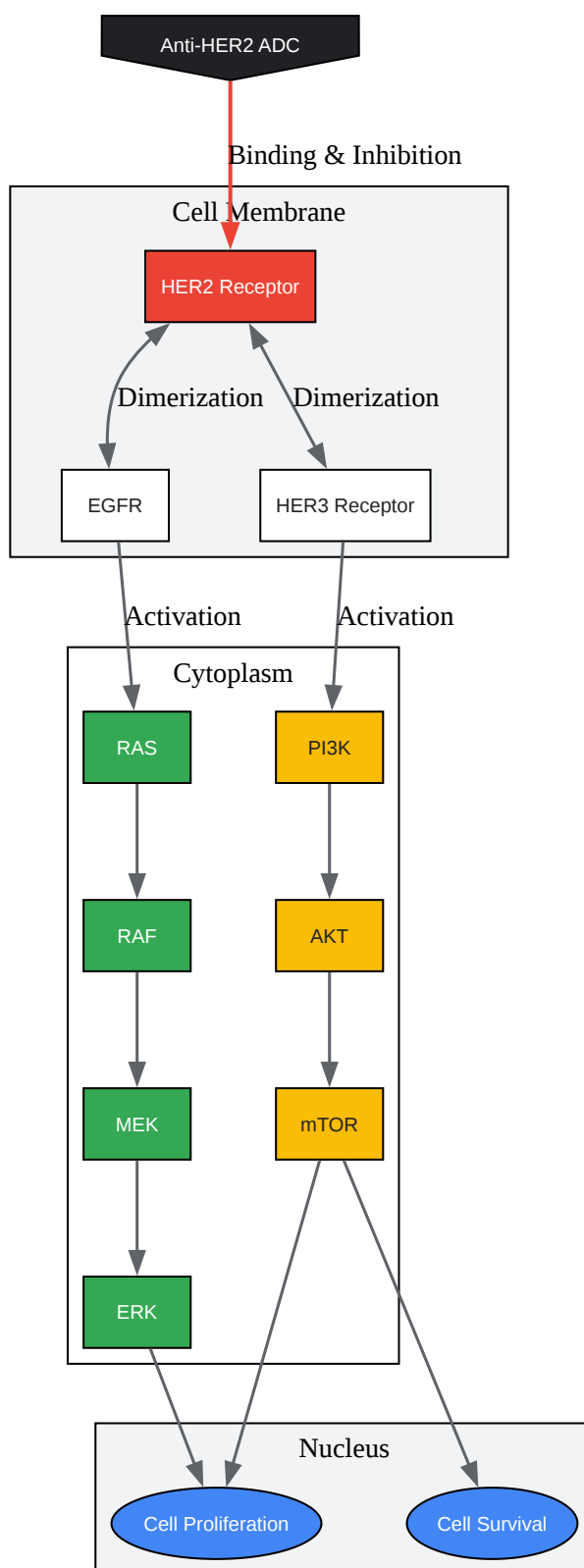
- Add the DBCO-functionalized molecule stock solution to the azide-modified antibody solution. A 2-4 fold molar excess of the DBCO reagent over the antibody is a common starting point.^[9] The final DMSO concentration should be kept below 20% to avoid protein denaturation.^[15]
- Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.^[9]
- Purification:
 - Remove the excess unreacted DBCO-functionalized molecule and byproducts via size-exclusion chromatography.^[15]

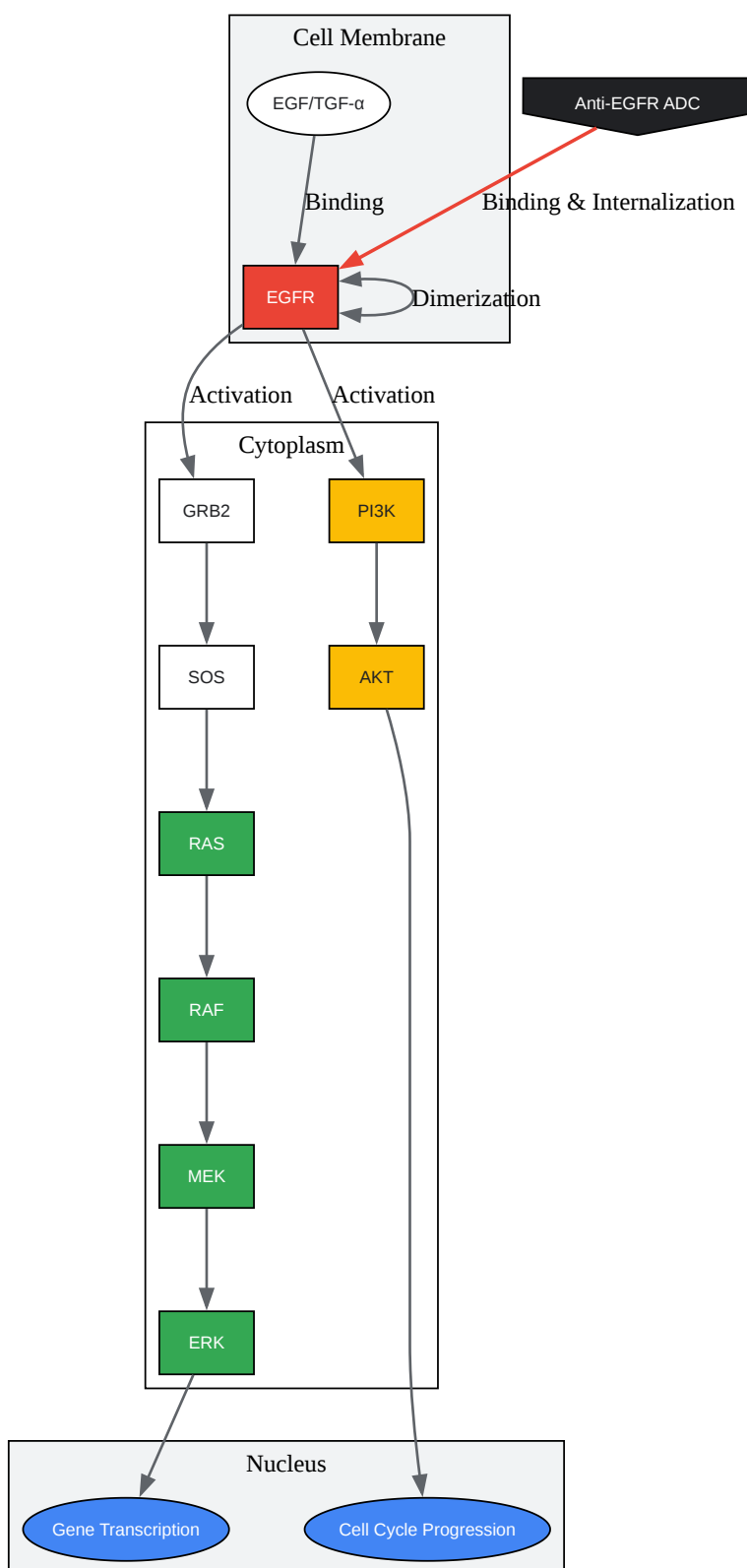
Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by ADCs created with **Bis-sulfone-PEG3-azide**, as well as the experimental workflows for bioconjugation.







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